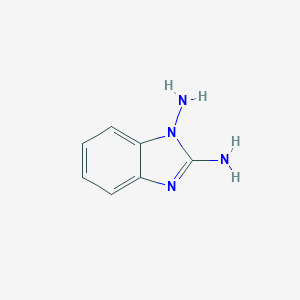

![molecular formula C7H6N4 B188559 Pyrido[2,3-b]pyrazin-6-amine CAS No. 65257-68-3](/img/structure/B188559.png)

Pyrido[2,3-b]pyrazin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H6N4 . It has been identified as a component in a novel class of imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which have been discovered as CDK4/6 inhibitors . These inhibitors are considered an attractive therapeutic target for the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions . The resulting heterocyclic compound is referred to as compound 4–7 in a yield of 82–89% . The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR) .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a pyrazine ring . The InChI string for this compound is InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 146.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 146.059246208 g/mol . The topological polar surface area is 64.7 Ų .Scientific Research Applications

Synthesis and Structure Analysis

Synthesis of Heterocycles : Safonova et al. (1972) explored the synthesis of cyanoalkylthio heterocycles, including derivatives of pyrido[2,3-b]pyrazin-6-amine, providing insights into their structural composition through IR, UV, and PMR spectroscopy (Safonova et al., 1972).

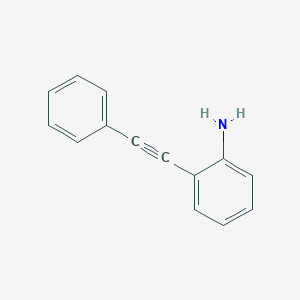

Catalyst-Free Synthesis in Water : Rahmati and Khalesi (2012) demonstrated a one-pot, three-component condensation reaction for synthesizing fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, offering an efficient, catalyst-free method in water (Rahmati & Khalesi, 2012).

Optoelectronic and Material Science Applications

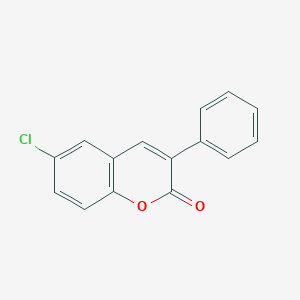

Optoelectronic Materials : Meti et al. (2017) studied the synthesis of dipyrrolopyrazine derivatives, including this compound, for potential use in optoelectronic applications. They investigated the optical and thermal properties of these compounds, suggesting their suitability for organic materials in optoelectronics (Meti et al., 2017).

Electrochemical and Optical Properties : Mahadik et al. (2021) designed and synthesized donor‒acceptor type 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine amine derivatives, exploring their opto-electrochemical properties. They demonstrated potential applications of these compounds as blue-orange fluorescent materials in organic electronics (Mahadik et al., 2021).

Conjugated Copolymer Semiconductors : Wu et al. (2008) synthesized pyrido[3,4-b]pyrazine-based donor−acceptor copolymers, characterizing their photophysical, electrochemical properties, and field-effect carrier mobilities. These findings have implications for the development of new materials in semiconductor technology (Wu et al., 2008).

Future Directions

Pyrido[2,3-b]pyrazin-6-amine and its derivatives have shown potential in various therapeutic applications, particularly as inhibitors of CDK4/6 for cancer treatment . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.

Mechanism of Action

Target of Action

Pyrido[2,3-b]pyrazin-6-amine is a novel heterocyclic compound It has been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.

Mode of Action

It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might interact with its targets, possibly DNA, in a way that influences optical properties.

Biochemical Pathways

The compound has been used in electrochemical sensing of dna , which implies it may interact with biochemical pathways involving DNA.

Result of Action

It’s known that the compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity . This suggests that the compound may have a significant impact on cellular functions related to these activities.

Properties

IUPAC Name |

pyrido[2,3-b]pyrazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUPCZFBDRVLNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289179 |

Source

|

| Record name | pyrido[2,3-b]pyrazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65257-68-3 |

Source

|

| Record name | 65257-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrido[2,3-b]pyrazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)

![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)